molecular formula C10H9BrN2 B3031679 6-Bromo-2-methylquinolin-8-amine CAS No. 61854-65-7

6-Bromo-2-methylquinolin-8-amine

Cat. No.: B3031679
CAS No.: 61854-65-7
M. Wt: 237.1 g/mol
InChI Key: GIAIHUHNDHYKSL-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinolin-8-amine: is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinolin-8-amine typically involves the bromination of 2-methylquinoline followed by amination. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6th position of the quinoline ring. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 6-Bromo-2-methylquinolin-8-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential antimicrobial, antiviral, and anticancer properties.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methylquinolin-8-amine is unique due to the presence of both bromine and amine groups on the quinoline ring.

Properties

IUPAC Name

6-bromo-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAIHUHNDHYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491437
Record name 6-Bromo-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-65-7
Record name 6-Bromo-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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